

# A Technical Guide to the Physical Properties of 2-Methoxy-5-nitroaniline

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-Methoxy-5-nitroaniline

Cat. No.: B165355

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of **2-Methoxy-5-nitroaniline** (CAS No: 99-59-2). The information is curated to support research, synthesis, and drug development activities by presenting key data in a structured format, detailing experimental methodologies, and illustrating logical workflows for property determination.

## Core Physical and Chemical Properties

**2-Methoxy-5-nitroaniline**, also known as 5-Nitro-o-anisidine, is an organic compound with the chemical formula  $C_7H_8N_2O_3$ . It presents as an orange-red to red solid, often in the form of needles or crystalline powder[1]. This compound is a key intermediate in the synthesis of dyes, pigments, and pharmaceuticals.

## Table 1: General and Physicochemical Properties

Property	Value	Source
Molecular Formula	C <sub>7</sub> H <sub>8</sub> N <sub>2</sub> O <sub>3</sub>	[1]
Molecular Weight	168.15 g/mol	[1]
Appearance	Orange-red needles or orange powder	[1]
Melting Point	117-119 °C	[1]
Boiling Point	351.8 °C (at 101,325 Pa)	-
Flash Point	119 °C (closed cup)	-
pKa (conjugate acid)	2.49	-
LogP	1.47	

## Solubility Profile

The solubility of **2-Methoxy-5-nitroaniline** is a critical parameter for its application in synthesis and formulation. It is sparingly soluble in water but shows good solubility in several organic solvents.

**Table 2: Solubility Data**

Solvent	Solubility	Temperature (°C)	Source
Water	< 0.1 mg/mL	19.5	[1]
Alcohol	Very Soluble	Not Specified	[1]
Acetone	Very Soluble	Not Specified	[1]
Benzene	Very Soluble	Not Specified	[1]
Acetic Acid	Very Soluble	Not Specified	[1]
Ethyl Acetate	Very Soluble	Not Specified	[1]

## Spectral Data

Spectroscopic data is essential for the identification and characterization of **2-Methoxy-5-nitroaniline**.

**Table 3: Spectroscopic Properties**

Technique	Data	Solvent/Medium	Source
UV-Vis ( $\lambda_{\text{max}}$ )	219 nm ( $\log \epsilon = 3.90$ ), 257 nm ( $\log \epsilon = 3.78$ ), 310 nm (shoulder, $\log \epsilon = 3.38$ ), 400 nm ( $\log \epsilon = 4.09$ )	Water (pH 7)	[1]
UV-Vis	Concentration-dependent shifts	Acetone	[2]
FT-IR	KBr-Pellet spectrum available	Solid State	[1]
$^1\text{H}$ NMR	Spectrum available for hydrochloride salt	Not Specified	[3]
Mass Spectrometry	m/z Top Peak: 168	-	[1]

## Crystallographic Data

The solid-state structure of **2-Methoxy-5-nitroaniline** has been determined by X-ray crystallography.

**Table 4: Crystal Structure Information**

Parameter	Value	Source
Crystal System	Monoclinic	[2]
Space Group	P2 <sub>1</sub> /n	[2]
Unit Cell Dimensions	a = 7.14981(11) Å, b = 9.79512(11) Å, c = 10.74206(14) Å, β = 96.9437(14)°	[2]
Volume (V)	746.78(2) Å <sup>3</sup>	[2]
Z	4	[2]

## Experimental Protocols

Detailed experimental procedures are crucial for the replication and verification of scientific data. While specific protocols for every physical property of **2-Methoxy-5-nitroaniline** are not always published in detail, this section provides both specific and generalized methodologies.

### X-ray Crystallography (Specific Protocol)

The following protocol is based on the study that determined the crystal structure of **2-Methoxy-5-nitroaniline**[2].

- **Synthesis and Crystallization:** **2-Methoxy-5-nitroaniline** was obtained from a commercial source (Aldrich) and recrystallized from methanol to yield orange-red crystals suitable for X-ray diffraction[2].
- **Data Collection:** A crystal of dimensions 0.5 x 0.4 x 0.2 mm was used. Data were collected at a temperature of 100 K using Cu Kα radiation[2].
- **Structure Refinement:** The crystal system was determined to be monoclinic with the space group P2<sub>1</sub>/n. The structure was solved and refined to provide the final crystallographic parameters[2].

### UV-Visible Spectroscopy (Specific Protocol)

The UV-Vis spectra of **2-Methoxy-5-nitroaniline** were collected using the following setup[2]:

- Instrumentation: A Perkin–Elmer Lambda 3A spectrophotometer was used for spectral collection[2].
- Sample Preparation: Spectra were recorded in acetone solution[2].
- Measurement: A path length of 1.0 cm was used for the measurements[2]. The study noted concentration-dependent shifts in the absorption spectra[2].

## Melting Point Determination (General Protocol)

The melting point of a solid organic compound can be determined using a capillary tube method with a melting point apparatus[4].

- Sample Preparation: A small amount of the dry, finely powdered **2-Methoxy-5-nitroaniline** is packed into a capillary tube to a height of 2-3 mm[4].
- Apparatus Setup: The capillary tube is placed in a melting point apparatus[4].
- Heating and Observation: The sample is heated at a controlled rate. A rapid heating rate can be used to determine an approximate melting point, followed by a slower heating rate (1-2 °C per minute) for an accurate determination[4].
- Data Recording: The temperature at which the first droplet of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range[4].

## Solubility Determination (General Protocol - Shake-Flask Method)

The equilibrium solubility can be determined using the shake-flask method[5].

- Preparation of Saturated Solution: An excess amount of solid **2-Methoxy-5-nitroaniline** is added to a known volume of the desired solvent in a sealed vial[5].
- Equilibration: The vial is agitated in a constant temperature shaker for a sufficient period (e.g., 24-72 hours) to reach equilibrium[5].

- **Sample Processing:** After equilibration, the solution is allowed to stand for the excess solid to settle. The supernatant is then centrifuged to pellet any remaining solid particles[5].
- **Analysis:** A known volume of the clear supernatant is carefully withdrawn and diluted. The concentration of **2-Methoxy-5-nitroaniline** in the diluted sample is determined using a suitable analytical technique, such as HPLC-UV[5].
- **Calculation:** The original solubility is calculated by taking the dilution factor into account and is typically expressed in mg/mL or mol/L[5].

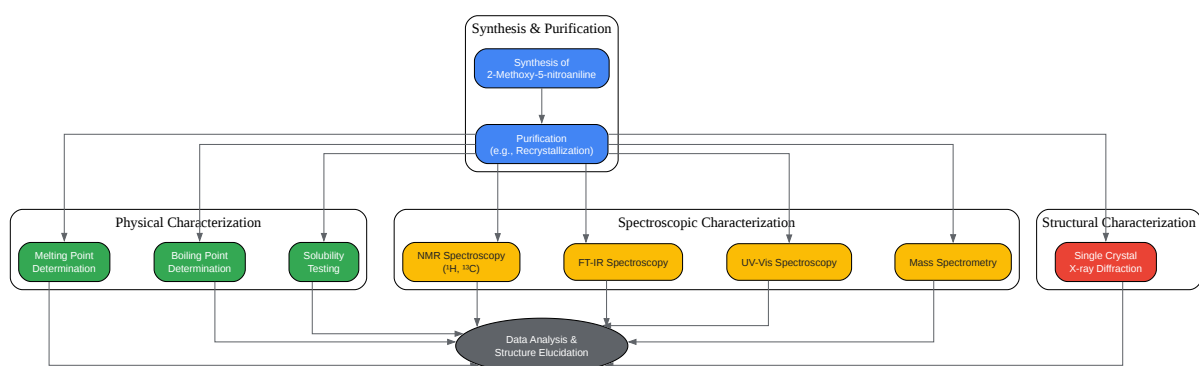
## NMR Spectroscopy (General Protocol)

For obtaining  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra of an organic compound like **2-Methoxy-5-nitroaniline**, the following general procedure is applicable[6][7].

- **Sample Preparation:** Typically, 5-25 mg of the compound is required for  $^1\text{H}$  NMR and 50-100 mg for  $^{13}\text{C}$  NMR[7]. The sample is dissolved in 0.6-0.7 mL of a suitable deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ) in a clean NMR tube[7].
- **Instrumentation:** The NMR tube is placed in the spectrometer.
- **Data Acquisition:** The magnetic field is shimmed to achieve homogeneity. A standard reference compound, such as tetramethylsilane (TMS), is used for chemical shift calibration. The appropriate NMR experiment (e.g., 1D proton, 1D carbon, 2D correlation spectroscopy) is then run.

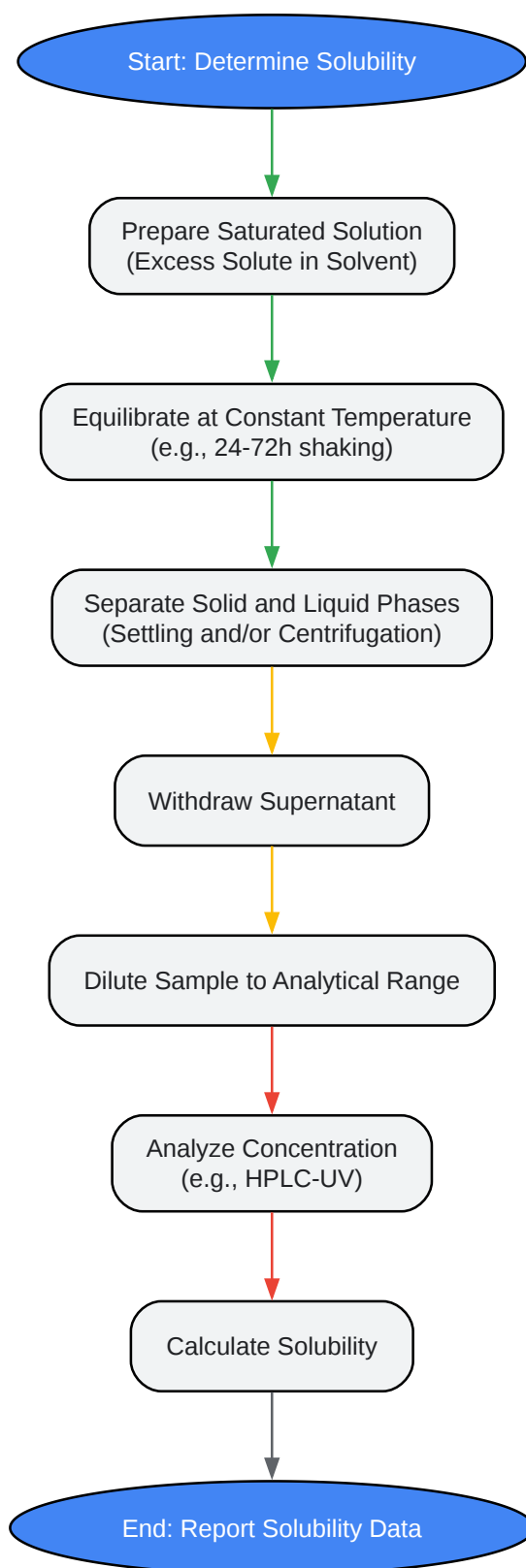
## Visualizations

The following diagrams illustrate logical workflows relevant to the characterization of **2-Methoxy-5-nitroaniline**.



[Click to download full resolution via product page](#)

Caption: Workflow for the Physicochemical Characterization of **2-Methoxy-5-nitroaniline**.



[Click to download full resolution via product page](#)

Caption: Logical Workflow for Solubility Determination using the Shake-Flask Method.



**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. 2-Methoxy-5-nitroaniline | C<sub>7</sub>H<sub>8</sub>N<sub>2</sub>O<sub>3</sub> | CID 7447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Color center creation by dipole stacking in crystals of 2-methoxy-5-nitroaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Methoxy-5-nitroaniline hydrochloride(67827-72-9) <sup>1</sup>H NMR [m.chemicalbook.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. benchchem.com [benchchem.com]
- 6. organomation.com [organomation.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- To cite this document: BenchChem. [A Technical Guide to the Physical Properties of 2-Methoxy-5-nitroaniline]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b165355#physical-properties-of-2-methoxy-5-nitroaniline]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)